molecular formula C11H15N3O3S B2835290 N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795457-85-0

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2835290
CAS RN: 1795457-85-0
M. Wt: 269.32
InChI Key: MSPRYHXXIOTDOX-UHFFFAOYSA-N
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Description

“N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound that contains several functional groups including a furan ring, a pyrazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could potentially be introduced using furan platform chemicals . The pyrazole ring and the sulfonamide group would likely be introduced in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this is a propyl group (a three-carbon chain), which is in turn attached to a pyrazole ring. This pyrazole ring is substituted with a methyl group and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution. The pyrazole ring is also capable of participating in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water. The aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Properties

Compounds similar to the specified chemical are studied for their unique structural properties and chemical reactivity. For instance, the synthesis and structural analysis of pyrazole derivatives reveal significant twists in their molecules, affecting their chemical behavior and potential applications in materials science and organic synthesis (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012). These structural insights are crucial for tailoring compounds for specific scientific applications.

Inhibition Studies

Research into compounds structurally similar to the specified sulfonamide has shown potential in inhibiting various enzymes, highlighting their importance in developing therapeutic agents. For instance, studies on pyrazole-sulfonamide derivatives have demonstrated their ability to inhibit carbonic anhydrase and acetylcholinesterase enzymes, which could be relevant in designing drugs with minimal side effects (Ozmen Ozgun et al., 2019).

Material Science Applications

Compounds with pyrazole and sulfonamide groups have been investigated for their applications in materials science, such as corrosion inhibitors for metals. This indicates the potential of the chemical to serve similar functions, contributing to the development of more efficient and environmentally friendly corrosion protection methods (Sappani & Karthikeyan, 2014).

Molecular Docking and Design

The utility of structurally related compounds in drug design and molecular docking studies underscores the potential of "N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide" in the development of new therapeutic agents. Molecular modeling and docking studies have been employed to understand the interaction of such compounds with biological targets, aiding in the rational design of drugs with improved efficacy and selectivity (Sekhar et al., 2009).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in various fields such as medicine or agriculture .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-9(5-10-3-4-17-8-10)13-18(15,16)11-6-12-14(2)7-11/h3-4,6-9,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPRYHXXIOTDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

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